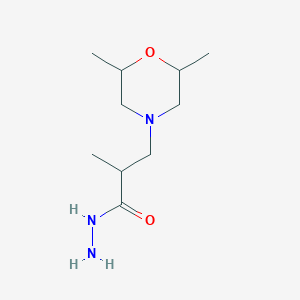

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide

Description

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide is a hydrazide derivative featuring a substituted morpholine ring. It is cataloged by Santa Cruz Biotechnology (sc-352292) with a molecular weight of 243.34 g/mol and is available in 1 g ($334.00) and 5 g ($970.00) quantities .

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-2-methylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-7(10(14)12-11)4-13-5-8(2)15-9(3)6-13/h7-9H,4-6,11H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXDICKGIDCSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide typically involves the following steps:

Formation of the Intermediate: The starting material, 2,6-dimethylmorpholine, is reacted with an appropriate acylating agent to form the intermediate 2,6-dimethylmorpholin-4-yl-2-methylpropanoyl chloride.

Hydrazide Formation: The intermediate is then treated with hydrazine hydrate under controlled conditions to yield the desired hydrazide.

The reaction conditions often include:

- Solvent: Commonly used solvents include ethanol or methanol.

- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

- Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide can undergo various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.

Materials Science: The compound can be used as a building block in the synthesis of polymers or other advanced materials.

Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide involves its interaction with specific molecular targets:

Molecular Targets: The hydrazide group can form covalent bonds with enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (CAS 63697-61-0)

- Structural Similarities : Contains a piperidinyloxy ring (a six-membered nitrogen heterocycle) with tetramethyl substitutions, analogous to the dimethylmorpholine group in the target compound.

- Key Differences : Replaces the hydrazide group with an azido-nitrogen-oxygen radical. This confers higher reactivity, particularly in click chemistry applications.

- Commercial Data : Priced at $360.00 for 250 mg, significantly more expensive per gram than the target compound, likely due to its specialized radical functionality .

3-(3-Fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic Acid (sc-344300)

- Structural Similarities: Shares a substituted propanoic acid backbone, though with a tetrazolyl group instead of hydrazide.

- Key Differences : The fluorophenyl and tetrazole groups enhance aromaticity and acidity, making this compound more suitable for pharmaceutical applications (e.g., as a bioisostere for carboxylic acids).

(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 329, EP 4374877A2)

- Structural Similarities : While far more complex, this patented compound includes a morpholine-like pyrrolopyridazine ring and a carboxamide group.

- No commercial pricing is available, but its synthesis involves multistep reactions, contrasting with the simpler preparation of the target hydrazide .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight (g/mol) | Functional Groups | Price (per gram) | Key Applications |

|---|---|---|---|---|

| 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide | 243.34 | Hydrazide, dimethylmorpholine | $334.00 | Synthetic intermediate |

| 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy | 225.30 | Azido, piperidinyloxy radical | $1,440.00 | Click chemistry, polymers |

| 3-(3-Fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic Acid | 264.25 | Tetrazolyl, fluorophenyl | $788.00 | Drug discovery |

| Example 329 (EP 4374877A2) | ~700 (estimated) | Carboxamide, trifluoromethyl | N/A | Pharmaceutical research |

Research Findings and Functional Insights

- Hydrazide vs. Carboxamide : The target compound’s hydrazide group (–NH–NH–CO–) is less stable under acidic conditions compared to carboxamides (e.g., Example 329), limiting its direct therapeutic use but making it a versatile intermediate for derivatization .

- Morpholine vs. Piperidine Rings : The 2,6-dimethylmorpholine ring in the target compound offers better solubility in polar solvents than the tetramethylpiperidinyloxy analog, which is highly hydrophobic due to its radical .

- Cost vs. Complexity: The lower price of the target compound compared to its analogs reflects its simpler synthesis pathway and broader applicability in non-specialized reactions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropanohydrazide, and how are intermediates characterized?

- Methodology : Synthesis typically involves sequential functionalization of the morpholine core, followed by hydrazide coupling. Key steps include:

- Morpholine Ring Formation : Cyclization of precursors (e.g., diols or amines) under controlled pH and temperature (60–80°C) .

- Hydrazide Introduction : Reaction with hydrazine derivatives in anhydrous solvents (e.g., THF or DCM) .

- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization .

- Characterization : Use -NMR and -NMR to confirm structural integrity, HPLC for purity (>95%), and LC-MS for molecular weight validation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Structural Confirmation : -NMR (chemical shifts for morpholine protons at δ 2.4–3.1 ppm), -NMR (carbonyl signals at ~170 ppm), and IR (N-H stretch at ~3300 cm) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Analysis : High-resolution ESI-MS to verify the molecular ion ([M+H]) and rule out impurities .

Q. What are the solubility and stability considerations for this compound in various solvents?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–9). DMSO is preferred for biological assays due to high solubility (>50 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store desiccated at -20°C to prevent hydrolysis of the hydrazide moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the morpholine ring formation in this compound?

- Methodology :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. ethers (e.g., THF) for improved regioselectivity .

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodology :

- Standardized Assays : Re-evaluate activity (e.g., IC) using uniform protocols (e.g., MTT assays for cytotoxicity) and cell lines (e.g., HEK293 or HepG2) .

- Structural-Activity Analysis : Compare analogs with modified morpholine substituents (e.g., 2,6-dimethyl vs. 3,5-dimethyl) to isolate critical functional groups .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of variability .

Q. How can stereoisomerism in derivatives of this compound be resolved?

- Methodology :

- Chiral Chromatography : Use Chiralpak® OD or AD-H columns with methanol/CO gradients under supercritical fluid chromatography (SFC) conditions .

- Crystallography : Obtain single crystals (via slow evaporation in EtOAc/hexane) for X-ray diffraction to assign absolute configurations .

- Dynamic NMR : Analyze diastereotopic proton splitting patterns to infer stereochemical outcomes .

Q. How to design analogs to improve pharmacokinetic properties (e.g., bioavailability)?

- Methodology :

- Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance membrane permeability .

- LogP Optimization : Modify alkyl chains on the morpholine ring (e.g., replacing methyl with ethyl) to balance hydrophilicity/lipophilicity (target LogP 2–3) .

- Metabolic Shielding : Fluorinate aromatic regions or replace labile hydrazide groups with bioisosteres (e.g., 1,2,4-triazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.